molecular formula C36H30F8IrN4P B13887789 4-fluoro-2-(4-fluoropyridin-2-yl)pyridine;iridium(3+);4-methyl-2-(4-methylbenzene-6-id-1-yl)pyridine;hexafluorophosphate

4-fluoro-2-(4-fluoropyridin-2-yl)pyridine;iridium(3+);4-methyl-2-(4-methylbenzene-6-id-1-yl)pyridine;hexafluorophosphate

Cat. No.: B13887789
M. Wt: 893.8 g/mol
InChI Key: MJEBNEDEZCFJIF-UHFFFAOYSA-N
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Description

4-fluoro-2-(4-fluoropyridin-2-yl)pyridine;iridium(3+);4-methyl-2-(4-methylbenzene-6-id-1-yl)pyridine;hexafluorophosphate is a complex compound that combines fluorinated pyridines with iridium and hexafluorophosphate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fluorinated pyridines, such as 4-fluoro-2-(4-fluoropyridin-2-yl)pyridine, typically involves the fluorination of pyridine derivatives. One common method is the diazotization of 2-aminopyridines followed by fluorination using reagents like sodium nitrite (NaNO2) and hydrofluoric acid (HF) . The iridium complex can be synthesized by reacting iridium(III) chloride with the fluorinated pyridine ligands under specific conditions .

Industrial Production Methods

Industrial production of such compounds often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-2-(4-fluoropyridin-2-yl)pyridine;iridium(3+);4-methyl-2-(4-methylbenzene-6-id-1-yl)pyridine;hexafluorophosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: H2O2, KMnO4

    Reducing agents: NaBH4, LiAlH4

    Nucleophiles: Various nucleophiles for substitution reactions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

4-fluoro-2-(4-fluoropyridin-2-yl)pyridine;iridium(3+);4-methyl-2-(4-methylbenzene-6-id-1-yl)pyridine;hexafluorophosphate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The fluorinated pyridine rings can interact with enzymes and receptors, modulating their activity. The iridium center can participate in redox reactions, influencing cellular processes .

Properties

Molecular Formula

C36H30F8IrN4P

Molecular Weight

893.8 g/mol

IUPAC Name

4-fluoro-2-(4-fluoropyridin-2-yl)pyridine;iridium(3+);4-methyl-2-(4-methylbenzene-6-id-1-yl)pyridine;hexafluorophosphate

InChI

InChI=1S/2C13H12N.C10H6F2N2.F6P.Ir/c2*1-10-3-5-12(6-4-10)13-9-11(2)7-8-14-13;11-7-1-3-13-9(5-7)10-6-8(12)2-4-14-10;1-7(2,3,4,5)6;/h2*3-5,7-9H,1-2H3;1-6H;;/q2*-1;;-1;+3

InChI Key

MJEBNEDEZCFJIF-UHFFFAOYSA-N

Canonical SMILES

CC1=C[C-]=C(C=C1)C2=NC=CC(=C2)C.CC1=C[C-]=C(C=C1)C2=NC=CC(=C2)C.C1=CN=C(C=C1F)C2=NC=CC(=C2)F.F[P-](F)(F)(F)(F)F.[Ir+3]

Origin of Product

United States

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